molecular formula C8H4IN3 B13402539 3-Iodo-1H-indazole-7-carbonitrile

3-Iodo-1H-indazole-7-carbonitrile

Cat. No.: B13402539
M. Wt: 269.04 g/mol
InChI Key: RMCHVVOHJYYBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1H-indazole-7-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the 3-position and a cyano group at the 7-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-indazole-7-carbonitrile typically involves the iodination of 1H-indazole-7-carbonitrile. One common method is the electrophilic substitution reaction where iodine is introduced into the indazole ring. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-indazole-7-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 3-substituted indazole derivatives.

    Reduction: Formation of 7-amino-1H-indazole derivatives.

    Oxidation: Formation of 7-carboxy-1H-indazole derivatives.

Mechanism of Action

The mechanism of action of 3-Iodo-1H-indazole-7-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The iodine atom and cyano group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit kinase activity by binding to the ATP-binding site, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indazole-3-carbonitrile
  • 3-Bromo-1H-indazole-7-carbonitrile
  • 3-Chloro-1H-indazole-7-carbonitrile

Uniqueness

3-Iodo-1H-indazole-7-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromo or chloro counterparts. Additionally, the cyano group at the 7-position enhances its potential as a pharmacophore in drug design .

Properties

IUPAC Name

3-iodo-2H-indazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-8-6-3-1-2-5(4-10)7(6)11-12-8/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCHVVOHJYYBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.